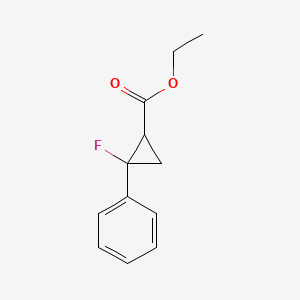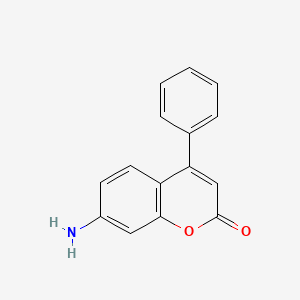![molecular formula C24H36O10P2 B12831664 Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)
Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and phosphonate esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Phosphonation: The final step involves the introduction of phosphonate groups. This can be done using a Michaelis-Arbuzov reaction where a trialkyl phosphite reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The phosphonate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of phosphonate esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with phosphonate groups.
Medicine
Drug Development: Investigated for its potential as a prodrug or active pharmaceutical ingredient.
Industry
Materials Science: Used in the development of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) exerts its effects often involves interaction with biological molecules through its phosphonate groups. These groups can mimic phosphate esters, allowing the compound to inhibit enzymes or interact with proteins involved in signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphate)
- Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphite)
Uniqueness
Tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is unique due to its specific substitution pattern and the presence of phosphonate groups, which confer distinct chemical reactivity and biological activity compared to its phosphate and phosphite analogs.
Propiedades
Fórmula molecular |
C24H36O10P2 |
|---|---|
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-(2-diethoxyphosphoryl-4,6-dimethoxyphenyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C24H36O10P2/c1-9-31-35(25,32-10-2)21-15-17(27-5)13-19(29-7)23(21)24-20(30-8)14-18(28-6)16-22(24)36(26,33-11-3)34-12-4/h13-16H,9-12H2,1-8H3 |
Clave InChI |
HUXLWWNNUPUGET-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC(=CC(=C1C2=C(C=C(C=C2P(=O)(OCC)OCC)OC)OC)OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)
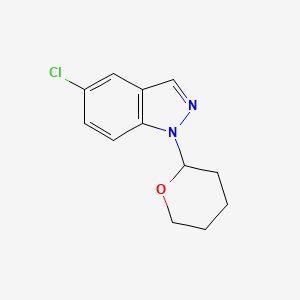

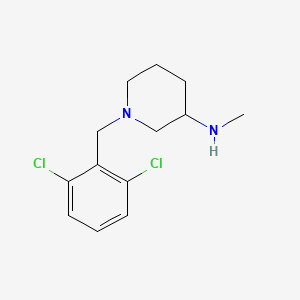
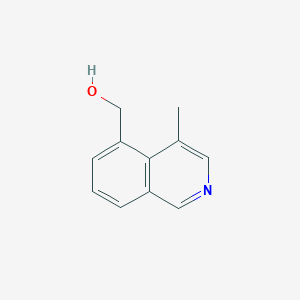
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)
![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)

![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)

